molecular formula C34H30N2O6 B1440438 Di-fmoc-n-alpha-aminomethyl-l-alanine CAS No. 1562433-56-0

Di-fmoc-n-alpha-aminomethyl-l-alanine

Cat. No.: B1440438
CAS No.: 1562433-56-0
M. Wt: 562.6 g/mol
InChI Key: JZXUUGMJLQZNAN-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Di-fmoc-n-alpha-aminomethyl-l-alanine plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during these processes. The Fmoc group protects the amino group of alanine, preventing unwanted reactions during peptide synthesis . This compound is particularly useful in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides on a solid support . The interactions between this compound and other biomolecules are primarily based on its ability to form stable bonds with amino acids and peptides, facilitating the synthesis of complex peptides .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In proteomics research, this compound is used to study protein interactions and modifications . It can affect cell function by altering the synthesis and structure of peptides and proteins within the cell . The presence of this compound in cellular environments can lead to changes in cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules during peptide synthesis. The Fmoc group protects the amino group of alanine, allowing for selective reactions with other amino acids . This protection is crucial for the stepwise construction of peptides, as it prevents unwanted side reactions . The removal of the Fmoc group with a base such as pyridine allows for the subsequent addition of amino acids, facilitating the synthesis of complex peptides . This compound can also interact with enzymes involved in peptide synthesis, influencing their activity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider during experiments . This compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound can lead to changes in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects . At high doses, this compound can exhibit toxic effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, where the impact of the compound becomes more pronounced at higher concentrations . It is important to carefully control the dosage of this compound in animal studies to avoid potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis . It interacts with enzymes and cofactors that facilitate the formation of peptide bonds . The presence of this compound can influence metabolic flux and metabolite levels, affecting the overall efficiency of peptide synthesis . The compound’s interactions with enzymes such as proteases and peptidases are crucial for its role in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function . Understanding the transport and distribution of this compound is important for optimizing its use in biochemical research .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on peptide synthesis and other biochemical processes . The activity and function of this compound can be affected by its localization, as it interacts with different biomolecules in various cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-fmoc-n-alpha-aminomethyl-l-alanine is synthesized through a series of chemical reactions that involve the protection of the amino group with Fmoc groups. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N2O6/c1-21(32(37)38)36(34(40)42-19-31-28-16-8-4-12-24(28)25-13-5-9-17-29(25)31)20-35-33(39)41-18-30-26-14-6-2-10-22(26)23-11-3-7-15-27(23)30/h2-17,21,30-31H,18-20H2,1H3,(H,35,39)(H,37,38)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXUUGMJLQZNAN-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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